(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol
Description
“(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol” is a compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is commonly used to protect amines during peptide synthesis . It is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The chiral analysis of amino acids, such as “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol”, is a key scientific issue closely related to chemistry, medicine, pharmacy, biology, and other research fields . Most amino acids have two enantiomers, D and L . L-amino acid is an important nutrient for the human body and is widely used in the fields of food, cosmetics, and medicine .Chemical Reactions Analysis
The Boc group is the most used protection of amino groups, for example in the synthesis of peptides . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .Physical And Chemical Properties Analysis
Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample . High-performance liquid chromatography is used to determine the amino acid composition of various samples .Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-8(2)9(12(6,7)15)13-10(14)16-11(3,4)5/h8-9,15H,1-7H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRFWWWKJXWTQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435702 | |
Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |
CAS RN |
157035-77-3 | |
Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157035-77-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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